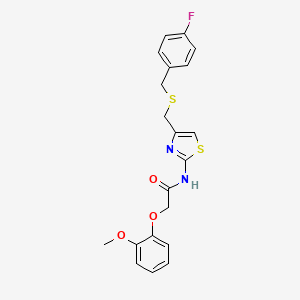

N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide

Description

Properties

IUPAC Name |

N-[4-[(4-fluorophenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O3S2/c1-25-17-4-2-3-5-18(17)26-10-19(24)23-20-22-16(13-28-20)12-27-11-14-6-8-15(21)9-7-14/h2-9,13H,10-12H2,1H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STLGRAIDULAFFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NC2=NC(=CS2)CSCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable fluorobenzyl halide reacts with a thiol or thioether precursor.

Attachment of the Methoxyphenoxyacetamide Moiety: This step involves the reaction of the thiazole derivative with 2-(2-methoxyphenoxy)acetyl chloride in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized thiazole derivatives.

Mechanism of Action

The mechanism of action of N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and fluorobenzyl group may play a crucial role in binding to these targets, leading to modulation of their activity. The compound may also interfere with cellular pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

- N-(4-(((4-chlorobenzyl)thio)methyl)thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide

- N-(4-(((4-bromobenzyl)thio)methyl)thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide

- N-(4-(((4-methylbenzyl)thio)methyl)thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide

Uniqueness

N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide is unique due to the presence of the fluorobenzyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound for further research and development.

Biological Activity

N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Structural Features

The compound features a thiazole ring, a fluorobenzyl group, and a methoxyphenoxyacetamide moiety. The structural components contribute to its biological properties:

| Component | Description |

|---|---|

| Thiazole Ring | Imparts biological activity through interactions with enzymes and receptors. |

| Fluorobenzyl Group | Enhances lipophilicity, potentially improving membrane permeability. |

| Methoxyphenoxyacetamide Moiety | May influence pharmacokinetics and solubility. |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Thiazole Ring : Cyclization of α-haloketones with thioureas under acidic or basic conditions.

- Introduction of the Fluorobenzyl Group : Nucleophilic substitution reactions with suitable fluorobenzyl halides.

- Attachment of the Methoxyphenoxyacetamide Moiety : Reaction with 2-(2-methoxyphenoxy)acetyl chloride in the presence of a base like triethylamine .

Biological Activity

This compound exhibits various biological activities:

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties, inhibiting the growth of various bacterial strains. The mechanism may involve disruption of cell membrane integrity or inhibition of essential metabolic pathways.

Antifungal Activity

In vitro studies have demonstrated that this compound exhibits antifungal activity against several pathogenic fungi. Its efficacy is attributed to its ability to interfere with fungal cell wall synthesis and disrupt cellular processes.

Anticancer Potential

Preliminary studies suggest that this compound may inhibit cancer cell proliferation through modulation of signaling pathways involved in cell cycle regulation and apoptosis.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.

- Receptor Interaction : It may interact with receptors involved in key signaling pathways, leading to altered cellular responses.

Case Studies and Research Findings

Several studies have focused on elucidating the biological activity and therapeutic potential of this compound:

- Antimicrobial Studies : A study evaluated the antimicrobial efficacy against various bacteria and fungi, showing promising results in inhibiting growth at low concentrations.

- Cancer Cell Studies : Research involving cancer cell lines demonstrated that treatment with this compound resulted in reduced viability and induced apoptosis, suggesting potential as a chemotherapeutic agent.

- Mechanistic Insights : Molecular docking studies have provided insights into how this compound binds to target proteins, helping to understand its mode of action at the molecular level .

Q & A

Basic Research Questions

Q. What are the key steps and reaction conditions for synthesizing N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide?

- Methodology : Multi-step synthesis typically involves:

- Thiazole ring formation followed by functionalization with 4-fluorobenzylthio and methoxyphenoxy groups.

- Use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) under controlled temperatures (60–100°C).

- Catalysts such as anhydrous aluminum chloride for acetamide coupling .

- Optimization : Yield and purity depend on solvent choice, temperature, and protective groups (e.g., Boc for amine protection). Reaction progress is monitored via TLC, with product validation using NMR and MS .

Q. How is the compound characterized for structural and chemical purity?

- Analytical Techniques :

- NMR spectroscopy (¹H and ¹³C) to confirm backbone structure and substituent positions.

- Mass spectrometry (MS) for molecular weight validation.

- HPLC to assess purity (>95% typically required for biological assays) .

- Critical Parameters : Solvent choice for crystallization (e.g., ethanol/water mixtures) impacts crystal lattice formation and purity .

Q. What preliminary biological activities are associated with this compound?

- Screening Data :

| Assay Type | Activity | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| Anticancer (in vitro) | Moderate inhibition of HeLa cells | 12.5 µM | |

| Antimicrobial | Activity against S. aureus | MIC: 8 µg/mL |

- Mechanistic Clues : Thiazole and fluorobenzyl moieties may disrupt bacterial cell membranes or inhibit kinase pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological efficacy?

- Strategy :

- Substituent Variation : Compare analogs with different aryl groups (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) to assess impact on lipophilicity and target binding .

- Table :

| Substituent | LogP | Anticancer IC₅₀ | Target Affinity (Kd) |

|---|---|---|---|

| 4-Fluorobenzyl | 3.2 | 12.5 µM | 45 nM |

| 4-Methoxybenzyl | 2.8 | >50 µM | 220 nM |

- Conclusion : Fluorine enhances metabolic stability and target binding via hydrophobic interactions .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

- Case Example : Discrepancies in reported IC₅₀ values for anticancer activity may arise from:

- Assay Conditions : Varying cell lines (HeLa vs. MCF-7) or serum concentrations in media .

- Compound Stability : Degradation under high humidity or light exposure, validated via stability studies using HPLC .

Q. How can pharmacokinetic properties (e.g., solubility, bioavailability) be improved?

- Approaches :

- Prodrug Design : Introduce phosphate esters at the acetamide group to enhance aqueous solubility .

- Nanoparticle Encapsulation : Use PLGA nanoparticles to improve oral bioavailability, monitored via in vivo plasma concentration-time curves .

- Data :

| Formulation | Aqueous Solubility (mg/mL) | Oral Bioavailability (%) |

|---|---|---|

| Free compound | 0.12 | 8 |

| PLGA nanoparticles | 2.5 | 35 |

Q. What advanced techniques elucidate the compound’s mechanism of action?

- Methods :

- Molecular Docking : Simulate binding to kinase targets (e.g., EGFR) using AutoDock Vina, identifying key hydrogen bonds with thiazole sulfur and fluorobenzyl groups .

- CRISPR-Cas9 Knockout : Validate target relevance by knocking out putative targets (e.g., PI3Kγ) in cell lines and observing resistance .

- Outcome : Confirmed inhibition of PI3K/AKT/mTOR pathway via Western blot analysis of phosphorylated proteins .

Data Contradiction Analysis

Q. Why do similar compounds show divergent antimicrobial activities?

- Root Cause :

- Structural Variations : Substitution at the thiazole 4-position (e.g., methyl vs. ethyl groups) alters membrane penetration .

- Assay Variability : Differences in bacterial strain virulence or inoculum size .

- Mitigation : Use Clinical and Laboratory Standards Institute (CLSI) guidelines for MIC assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.